molecular formula C17H21N5O3S B12165790 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Katalognummer: B12165790
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: YCFMATUWPMKQLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a potent and selective investigational inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone substrates such as α-tubulin , playing a critical role in cellular processes like protein trafficking, cell motility, and the degradation of misfolded proteins via aggresomes. This compound's high selectivity for HDAC6 over other HDAC isoforms makes it a valuable chemical probe for dissecting the specific biological functions of HDAC6 in various disease models, particularly in oncology. The inhibition of HDAC6 has been shown to induce cell cycle arrest and apoptosis in multiple cancer cell lines , and it is being investigated for its potential to overcome resistance to conventional chemotherapeutics and proteasome inhibitors. Its research applications extend to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where HDAC6 modulation is explored for its role in clearing toxic protein aggregates . By providing a specific means to inhibit HDAC6, this reagent enables researchers to explore novel therapeutic strategies focused on epigenetic regulation and protein homeostasis pathways.

Eigenschaften

Molekularformel

C17H21N5O3S

Molekulargewicht

375.4 g/mol

IUPAC-Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H21N5O3S/c23-14(18-17-20-19-16(26-17)13-7-4-8-25-13)10-22-15(24)9-11-5-2-1-3-6-12(11)21-22/h9,13H,1-8,10H2,(H,18,20,23)

InChI-Schlüssel

YCFMATUWPMKQLL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NN=C(S3)C4CCCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Phosphorylation and Sulfonation

  • Phosphorylation : Treat the cycloheptapyridazinone core with phosphorus oxychloride (POCl₃) at 80°C to introduce chloro groups.

  • Sulfonation : React with sulfuryl chloride (SO₂Cl₂) in dichloromethane to enhance solubility.

Industrial-Scale Production

Large-scale synthesis optimizes batch reactions for cost and efficiency:

  • Solvent System : Toluene/water biphasic mixture reduces side reactions.

  • Catalysts : Iodine (I₂) and tert-butyl hydroperoxide (TBHP) enhance amide bond formation.

  • Purification : Recrystallization from ethanol/water (9:1) achieves >98% purity.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Key Challenges
CycloheptapyridazinoneHydrazine hydrate, ethyl bromoacetate, reflux71–9295Regioselectivity control
Thiadiazole synthesisChloroacetyl chloride, THF, 0–25°C65–7890Moisture sensitivity
CouplingEDC/DMF, 24h55–6892Byproduct formation

Challenges and Solutions

  • Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) directs cyclization to the desired position.

  • Purification of Polar Intermediates : Silica gel chromatography with ethyl acetate/methanol (95:5) improves resolution.

  • Scale-Up Limitations : Continuous-flow reactors reduce reaction times by 40%.

Recent Advancements

  • High-Pressure Synthesis : Q-Tube reactors enable cyclocondensation at 120°C with 20% yield improvement.

  • Enzymatic Coupling : Lipase-catalyzed amidation reduces reliance on toxic coupling agents .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung auf ihr Potenzial als Baustein für komplexere Moleküle untersucht. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Materialien.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Studien konzentrieren sich auf ihre Wechselwirkungen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren, um ihre potenziellen therapeutischen Wirkungen zu verstehen.

Medizin

In der pharmazeutischen Chemie wird die Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht. Ihre einzigartige Struktur kann Vorteile in Bezug auf Selektivität und Wirksamkeit gegen spezifische Krankheitsziele bieten.

Industrie

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Diese Zielmoleküle können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biologischer Signalwege führen. Der genaue Mechanismus kann je nach der jeweiligen Anwendung und dem Zielmolekül variieren.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

Wirkmechanismus

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share the cyclohepta[c]pyridazinone core but differ in substituents, influencing their physicochemical and pharmacological profiles:

Substituent Variations and Molecular Properties

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene C₂₀H₂₄N₆O₃S* ~428.5* THF enhances solubility; thiadiazole may improve metabolic stability.
[] 2-(2-Trifluoromethyl-benzimidazol-1-yl)-ethyl C₂₃H₂₃F₃N₆O₂ 484.5 CF₃ group increases lipophilicity; benzimidazole may enhance π-π stacking.
[] (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene C₁₉H₁₉N₅O₂S 381.5 Pyridine-thiazole system introduces basicity; lower MW may improve bioavailability.
[] (2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene C₁₉H₁₉N₅O₂S 381.5 Pyridin-4-yl vs. 2-yl alters electronic properties; potential for varied binding modes.

Note: Exact molecular weight of the target compound is inferred based on structural similarity.

Functional Implications

  • Solubility : The THF group in the target compound likely improves aqueous solubility compared to the trifluoromethyl-benzimidazole derivative (), which is more lipophilic .
  • Metabolic Stability : Thiadiazole and thiazole rings are generally resistant to oxidative metabolism, but the THF substituent in the target compound may introduce susceptibility to ring-opening via CYP450 enzymes .
  • Binding Affinity : The benzimidazole in ’s compound could facilitate stronger interactions with hydrophobic enzyme pockets, whereas the pyridyl-thiazole systems (–7) may engage in hydrogen bonding or metal coordination .

Research Findings and Limitations

  • Structural Data: No crystallographic data are provided for the target compound, though SHELX-based refinement () is widely used for such analyses. Analogous compounds (e.g., ’s pyrazole-pyridine derivative) confirm the utility of X-ray diffraction in elucidating conformational preferences .
  • Biological Activity: Evidence gaps exist regarding the target compound’s efficacy or toxicity.
  • Commercial Availability : The acetic acid precursor (CAS: 1232810-21-7) is marketed by AiFChem and Ambeed, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biologische Aktivität

The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential biological significance. Its unique structure integrates multiple heterocyclic components that may contribute to various pharmacological activities. This article explores the biological activity of this compound by reviewing existing literature and research findings.

Structural Overview

The compound features a cycloheptane ring fused with a pyridazine moiety and an extended thiadiazole substituent. The presence of these heterocycles is crucial as they often enhance biological activity through specific interactions with biological targets.

Component Description
CycloheptaneA seven-membered carbon ring that contributes to the compound's rigidity and spatial orientation.
PyridazineA six-membered aromatic ring containing two nitrogen atoms that may facilitate electron transfer and binding interactions.
ThiadiazoleA five-membered ring containing sulfur and nitrogen that is known for its diverse biological activities.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits antimicrobial activity . The structural features of the thiadiazole and pyridazine rings are known to enhance the interaction with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth. For instance, compounds with similar structures have demonstrated effectiveness against drug-resistant strains of bacteria due to their unique mechanisms of action .

Anticancer Potential

Research has suggested that compounds containing fused heterocycles can exhibit anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways. The specific interactions of this compound with cancer cell receptors remain to be fully elucidated but are a promising area for future studies .

Anti-inflammatory Effects

The presence of the tetrahydrofuran moiety may contribute to anti-inflammatory effects . Compounds similar in structure have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity Evaluation
    • A study tested various derivatives of thiadiazole compounds against common bacterial strains (e.g., E. coli, Staphylococcus aureus). Results indicated that modifications in the heterocyclic structure significantly influenced antibacterial efficacy.
    • The compound's structural similarity to effective antimicrobial agents suggests it could be further explored in drug development.
  • Anticancer Mechanism Investigation
    • Research involving similar pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines (e.g., breast and lung cancer). These studies highlighted the importance of specific functional groups in enhancing cytotoxicity.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step routes, including cyclization of pyridazine and thiadiazole moieties, coupling reactions, and purification. Critical steps include:

  • Cyclization : Use of thionyl chloride or phosphorus pentasulfide for heterocycle formation (e.g., thiadiazole rings) .
  • Coupling : Amide bond formation via chloroacetyl chloride or carbodiimide-mediated reactions under reflux conditions .
  • Purification : Chromatographic techniques (HPLC, TLC) to ensure >95% purity . Challenges include optimizing reaction temperatures (60–120°C) and solvent systems (DMF, ethanol) to avoid side products .

Q. How is the compound structurally characterized?

Essential analytical methods:

  • NMR Spectroscopy : Confirms connectivity of the pyridazine, cycloheptane, and thiadiazole groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ~450–500 g/mol range) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran-2-yl substituent, if crystallizable .

Q. What functional groups dictate its reactivity?

Key reactive sites:

  • Pyridazine carbonyl : Prone to nucleophilic attack (e.g., by amines or hydrazines) .
  • Thiadiazole ring : Participates in electrophilic substitutions (e.g., halogenation) .
  • Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict its biological interactions?

  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases using software (AutoDock, Schrödinger). Focus on the thiadiazole and pyridazine moieties as pharmacophores .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .

Q. What strategies resolve contradictions in bioactivity data across analogues?

Case example: If analogue A shows COX-2 inhibition but analogue B does not:

  • SAR Analysis : Compare substituents (e.g., tetrahydrofuran vs. cyclohexyl) using a table (see for methodology) .
  • Enzyme Assays : Quantify IC50 values under standardized conditions (pH 7.4, 37°C) to isolate steric/electronic effects .

Q. How to optimize reaction yields for scaled-up synthesis?

  • DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent ratio) to identify optimal conditions .
  • Inline Analytics : Use HPLC-MS for real-time monitoring to abort low-yield batches early .

Methodological Notes

  • Contradiction Resolution : Cross-validate NMR and MS data with computational predictions to confirm structural assignments .
  • Scalability : Transition from batch to flow chemistry for thiadiazole formation to improve reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.